4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione
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Overview
Description
4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione is a complex organic compound featuring a thiane ring, a piperidine moiety, and a methylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multiple steps. The process begins with the preparation of the 5-methylpyrimidine-2-yl group, which is then linked to a piperidine ring through an oxy-methyl bridge. The final step involves the formation of the thiane ring, which is achieved through a series of cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Solvents and catalysts are selected based on their compatibility with the reactants and the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.
Substitution: The methylpyrimidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the methylpyrimidine moiety.
Scientific Research Applications
4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-Methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide
- 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
Uniqueness
4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione is unique due to its combination of a thiane ring, a piperidine moiety, and a methylpyrimidine group. This structural arrangement provides distinct chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-14-9-18-17(19-10-14)23-13-16-3-2-6-20(12-16)11-15-4-7-24(21,22)8-5-15/h9-10,15-16H,2-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHANSYWJDJCXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)CC3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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